Nootropic and Antihypoxic Activity Established for the Core Scaffold
The parent 1‑benzyl‑4‑aminomethyl‑pyrrolidin‑2‑one scaffold has demonstrated nootropic and antihypoxic activity in rodent models, as disclosed in US5149808A [1]. Substitution at the 4‑aminomethyl moiety modulates potency in a substituent‑dependent manner. Quantitative comparative data for the dimethylsulfamoyl derivative are absent from the public literature.
| Evidence Dimension | In vivo nootropic effect (passive avoidance latency in rats) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Class representatives: active at unspecified doses |
| Quantified Difference | Cannot be calculated |
| Conditions | Rat passive avoidance test (patent disclosure) |
Why This Matters
Validates the therapeutic potential of the scaffold class, but cannot differentiate the target compound from nebracetam or other 4‑aminomethyl analogues for procurement purposes.
- [1] US5149808A – N‑heterocyclic substituted ‑pyrrolidin‑2‑ones. Weber K‑H, Walther G, Schneider C, Hinzen D, Kuhn FJ, Lehr E. Boehringer Ingelheim GmbH. Priority date: 1984‑10‑03. View Source
